molecular formula C10H11N3 B1521642 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 1171920-77-6

6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1521642
CAS No.: 1171920-77-6
M. Wt: 173.21 g/mol
InChI Key: HAIHJGPDLSURFH-UHFFFAOYSA-N
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Description

6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C10H11N3. It is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the use of 2,3-diaminopyridine as a starting material. The process begins with the nucleophilic substitution of a halogen in the pyridine ring, followed by the reduction of the nitro group to form the desired diamine . The cyclization step involves the use of carboxylic acid derivatives to form the imidazo[4,5-b]pyridine ring system .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen with palladium on carbon, sodium borohydride.

    Substitution reagents: Halogenated derivatives, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amines .

Comparison with Similar Compounds

6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives, such as:

Properties

IUPAC Name

3-methyl-6-prop-2-enylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-3-4-8-5-9-10(11-6-8)13(2)7-12-9/h3,5-7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIHJGPDLSURFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674123
Record name 3-Methyl-6-(prop-2-en-1-yl)-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-77-6
Record name 3-Methyl-6-(prop-2-en-1-yl)-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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